

"4-Fluoro-3-methylbenzofuran chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

Cat. No.: B15337381

[Get Quote](#)

In-depth Technical Guide: 4-Fluoro-3-methylbenzofuran

Disclaimer: Publicly available experimental data on the specific chemical properties, structure, and biological activity of **4-Fluoro-3-methylbenzofuran** is limited. This guide provides predicted data based on computational models and outlines a plausible synthetic methodology based on established benzofuran synthesis protocols. The information herein is intended for research and development professionals and should be used as a theoretical reference.

Core Chemical Properties and Structure

While experimental data is not readily available, the fundamental properties of **4-Fluoro-3-methylbenzofuran** can be estimated using computational chemistry models. These predicted values offer a preliminary understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of **4-Fluoro-3-methylbenzofuran**

Property	Value
Molecular Formula	C ₉ H ₇ FO
Molecular Weight	150.15 g/mol
IUPAC Name	4-Fluoro-3-methyl-1-benzofuran
SMILES	Cc1c(F)ccc2oc=cc12
InChI Key	Predicted: BZYJVKQJCVHMGH-UHFFFAOYSA-N
CAS Number	Not assigned
Predicted Boiling Point	~190-210 °C
Predicted Melting Point	Not available
Predicted LogP	-2.5-3.0
Predicted Solubility	Poorly soluble in water; Soluble in organic solvents like ethanol, ether, and methanol. [1]

Structural Elucidation

The structure of **4-Fluoro-3-methylbenzofuran** consists of a bicyclic system where a furan ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl group at the 3-position of the benzofuran core.

Key Structural Features:

- Benzofuran Core: A planar, aromatic heterocyclic system.
- Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the electron density distribution of the benzene ring and potentially impact the molecule's reactivity and biological interactions.
- Methyl Substitution: The methyl group at the 3-position of the furan ring can affect the steric and electronic properties of the molecule.

Proposed Synthesis Methodology

A plausible synthetic route for **4-Fluoro-3-methylbenzofuran** can be conceptualized based on established methods for benzofuran synthesis, such as the Perkin rearrangement or intramolecular cyclization reactions. One potential approach involves the reaction of a substituted phenol with an α -halo ketone followed by cyclization.

Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific synthesis of **4-Fluoro-3-methylbenzofuran**.

Materials:

- 2-Fluoro-6-methylphenol
- Chloroacetone
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Polyphosphoric acid (PPA)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).

- Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-fluoro-6-methylphenoxy)propan-2-one.
- Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at 80-100 °C.
- Stir the mixture at this temperature for 2-4 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Fluoro-3-methylbenzofuran**.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To determine the chemical structure and confirm the positions of the substituents.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- IR Spectroscopy: To identify the functional groups present in the molecule.

Potential Signaling Pathways and Biological Activity

Due to the lack of specific studies on **4-Fluoro-3-methylbenzofuran**, there is no information available regarding its interaction with any signaling pathways or its specific biological activities. However, the benzofuran scaffold is a common motif in many biologically active compounds, and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it is plausible that **4-Fluoro-3-methylbenzofuran** could be investigated for a range of biological activities.

Logical Relationship of Key Information

The following diagram illustrates the logical flow from the core chemical identity of **4-Fluoro-3-methylbenzofuran** to its potential synthesis and characterization.

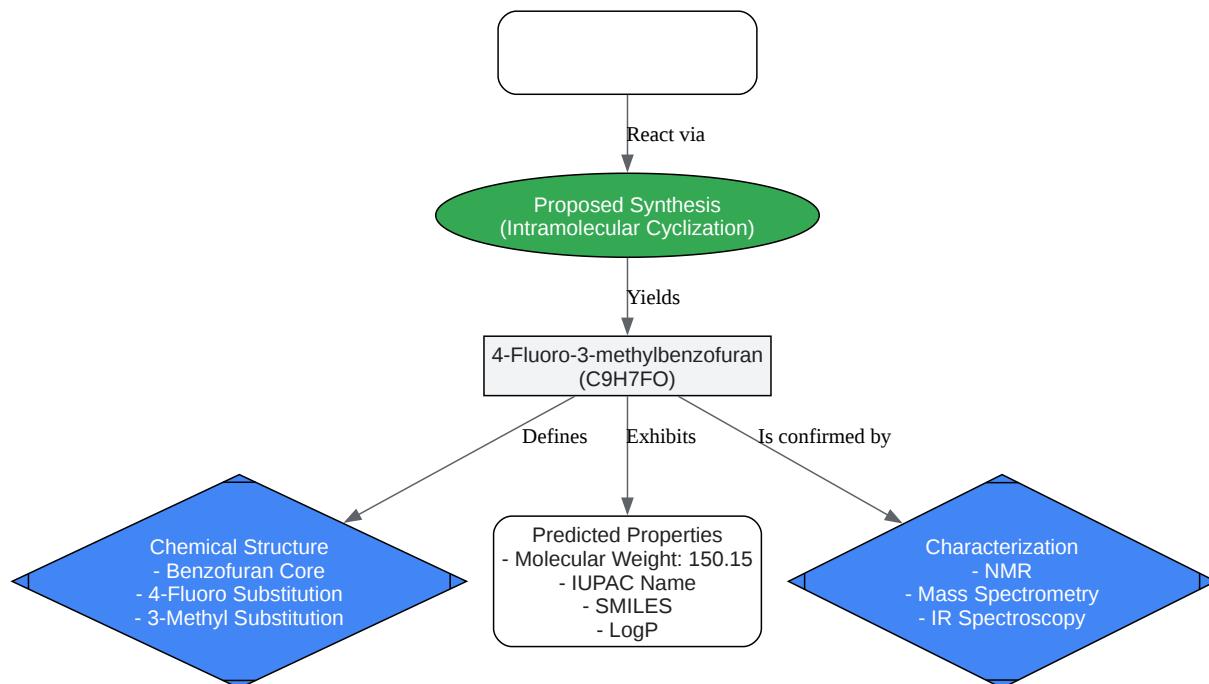


Figure 1: Conceptual Workflow for 4-Fluoro-3-methylbenzofuran

[Click to download full resolution via product page](#)

Conceptual workflow for **4-Fluoro-3-methylbenzofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-methylbutanal | C5H9FO | CID 91106059 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Fluoro-3-methylbenzofuran chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15337381#4-fluoro-3-methylbenzofuran-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com